2-Isopropyl-5-methylphenyl hexanoate
Description
It is synthesized via esterification of 2-isopropyl-5-methylphenol with hexanoic acid, yielding a compound with a molecular weight of 248 g/mol (GC-MS data) . Key spectral characteristics include IR absorption at 1760 cm⁻¹ (C=O stretch) and ¹H NMR signals at δ 0.95 (t, 3H, hexanoate chain) and δ 6.81–7.20 (aromatic protons) . The compound exhibits notable bioactivity, including acetylcholinesterase (AChE) inhibition, with a TLC inhibition halo diameter of 1.4 cm, matching the positive control Eserine .
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) hexanoate |
InChI |
InChI=1S/C16H24O2/c1-5-6-7-8-16(17)18-15-11-13(4)9-10-14(15)12(2)3/h9-12H,5-8H2,1-4H3 |
InChI Key |
UDOMSIKGPREVFJ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=C(C=CC(=C1)C)C(C)C |
Canonical SMILES |
CCCCCC(=O)OC1=C(C=CC(=C1)C)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Isopropyl-2-methylphenyl Acetate (1a)
- Structure: Shorter ester chain (acetate vs. hexanoate) with identical phenolic substituents.
- Bioactivity: Shows moderate AChE inhibition (1.2 cm halo diameter) but is less potent than 2-isopropyl-5-methylphenyl hexanoate (1.4 cm) .
- Implication: The hexanoate chain enhances inhibitory potency, likely due to improved lipid solubility or enzyme active-site interactions.
Table 1: Structural and Bioactivity Comparison of Thymol/Carvacrol Derivatives
| Compound | Ester Chain Length | AChE Inhibition (Halo Diameter, cm) | Synthesis Yield |
|---|---|---|---|
| This compound | C6 | 1.4 | 74% |
| 5-Isopropyl-2-methylphenyl acetate | C2 | 1.2 | Not reported |
(Z)-3-Hexenyl Hexanoate
- Structure: Aliphatic ester with a hexanoate chain and a (Z)-3-hexenol moiety.
- Bioactivity: Acts as a semiochemical, eliciting strong behavioral responses in female D.
- Application: Used in pest management due to its role in insect olfaction, contrasting with the pharmacological focus of this compound .
Allyl Hexanoate
- Structure: Contains an allyl group instead of a phenolic ring.
- Applications : Primarily industrial—used in adhesives, polymers, and fragrances due to its reactive allyl group and fruity odor .
- Ecotoxicology: Emphasizes biodegradability and low environmental persistence, whereas this compound’s ecological impacts remain unstudied .
Functional Comparison with Other Hexanoate Esters
Table 2: Functional Roles of Hexanoate-Containing Compounds
Key Research Findings
- AChE Inhibition: The hexanoate chain in this compound is critical for its enzyme inhibition efficacy, outperforming shorter-chain analogs like 1a .
- Structural Specificity : Substitution patterns (e.g., isopropyl/methyl groups on the aromatic ring) influence bioactivity. For example, phosphinate derivatives (e.g., 2-isopropyl-5-methylcyclohexyl cyclohexyl(phenyl)phosphinate) exhibit entirely different applications in crystallography and catalysis .
- Industrial vs. Pharmacological Use: While Allyl Hexanoate and PHBHx serve material science needs, this compound’s niche lies in neuropharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
